(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione
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Overview
Description
(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with a phenylhydrazono substituent. Compounds of this type are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with phenylhydrazine under specific conditions. The reaction may be carried out in the presence of a catalyst or under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at the phenyl or thiazolidine ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where its biological activities are beneficial.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives and phenylhydrazono compounds, such as:
- Thiazolidine-2,4-dione
- Phenylhydrazone derivatives
Uniqueness
What sets (Z)-5-(2-phenylhydrazono)thiazolidine-2,4-dione apart is its unique combination of the thiazolidine ring and phenylhydrazono group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-7-8(15-9(14)10-7)12-11-6-4-2-1-3-5-6/h1-5,13H,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWDIFDQFEDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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